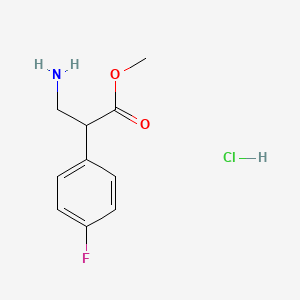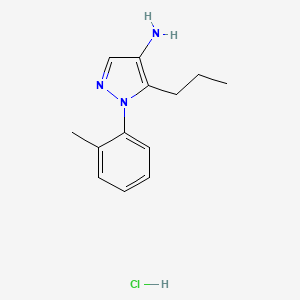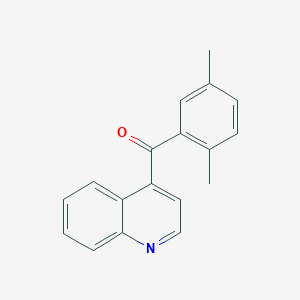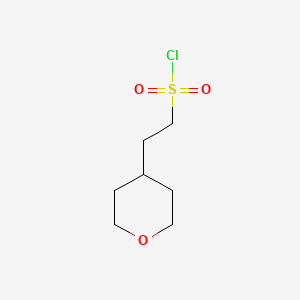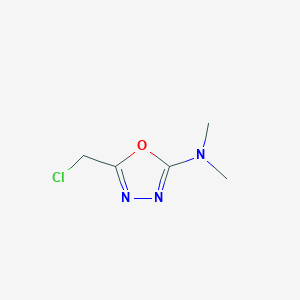
2,3-Dibromo-5-methoxypyridine
Descripción general
Descripción
2,3-Dibromo-5-methoxypyridine is an aromatic organic compound. It is part of the pyridine family and is often used in chemical reactions and synthesis .
Synthesis Analysis
The synthesis of this compound can involve various methods such as bromination and palladium-catalyzed cross-coupling reactions . The synthesis method can affect the purity, yield, and properties of the compound.Molecular Structure Analysis
The molecular structure of this compound has been studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . The compound crystallizes in a monoclinic system .Chemical Reactions Analysis
Bromination reactions are key in the synthesis of this compound . N-bromosuccinimide (NBS) is often used as a brominating reagent due to its easy preparation, mild reaction conditions, good selectivity, high yield, and easy product separation .Physical And Chemical Properties Analysis
This compound is a pale yellow solid that is soluble in organic solvents such as dichloromethane and ethanol. It has a molecular weight of 266.92 g/mol .Aplicaciones Científicas De Investigación
Reactions with Methoxide and Methanethiolate Ions
2,3-Dibromo-5-methoxypyridine reacts with sodium isopropanethiolate and methanethiolate, leading to mono- or bis-substitution depending on the conditions. It also reacts with sodium methoxide to yield mono-substituted products. The synthesis of methoxy thiomethoxypyridine from halogeno methoxypyridines is a notable application (Testaferri et al., 1985).
Synthesis of Brominated Bipyridines and Bipyrimidines
Efficient syntheses of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines, crucial for metal-complexing molecular rods, have been developed using this compound (Schwab et al., 2002).
Cytotoxic Activity Assessment in Cancer Research
A series of 2-methoxypyridine-3-carbonitrile derivatives, synthesized from this compound, were screened for cytotoxicity against liver, prostate, and breast cancer cell lines, revealing promising antiproliferative effects (Al‐Refai et al., 2019).
Deprotonative Metalation Using Mixed Lithium–Iron Combinations
The compound plays a role in the deprotonation of 2-methoxypyridine using mixed lithium–iron combinations, a process significant in organic synthesis (Nagaradja et al., 2012).
Synthesis of Bicyclic δ-Lactams
5-Functionalised 2-methoxypyridines, synthesized from this compound, are used in creating 1-substituted 3,6,9,9a-tetrahydroquinolizin-4-ones and 3,5,8,8a-tetrahydro-1 H-quinolin-2-ones, pivotal in pharmaceutical research (Sośnicki, 2009).
Total Synthesis of Lycopodium Alkaloids
Methoxypyridine, a derivative of this compound, serves as a masked pyridone in the synthesis of lycoposerramine R, a Lycopodium alkaloid, highlighting its role in complex natural product synthesis (Bisai & Sarpong, 2010).
Formation of Charge Transfer Complexes
The compound forms charge transfer complexes with chloranilic acid in various solvents, demonstrating its importance in molecular interactions studies (Alghanmi & Habeeb, 2015).
Mecanismo De Acción
Target of Action
It is known that similar compounds are used in suzuki–miyaura cross-coupling reactions , which suggests that 2,3-Dibromo-5-methoxypyridine may interact with transition metals like palladium or boron reagents in these reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially undergo oxidative addition with a transition metal catalyst, followed by transmetalation with a boron reagent .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could be involved in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds, which could potentially lead to the synthesis of complex organic molecules .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2,3-Dibromo-5-methoxypyridine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as p38α mitogen-activated protein kinase, which is involved in the regulation of inflammatory responses . The interaction between this compound and p38α mitogen-activated protein kinase is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in the production of pro-inflammatory cytokines, making this compound a potential candidate for anti-inflammatory therapies.
Cellular Effects
This compound has been observed to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the activity of p38α mitogen-activated protein kinase, which plays a key role in the signaling pathways that regulate the production of pro-inflammatory cytokines . By inhibiting this enzyme, this compound can reduce the expression of genes involved in inflammation and alter cellular metabolism to decrease the production of reactive oxygen species.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of p38α mitogen-activated protein kinase. This binding inhibits the enzyme’s activity, preventing the phosphorylation of downstream targets involved in the inflammatory response . Additionally, this compound may interact with other biomolecules, such as transcription factors, to modulate gene expression and reduce inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit p38α mitogen-activated protein kinase and reduce inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450 . This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The metabolism of this compound can also affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, the binding of this compound to plasma proteins can impact its distribution and clearance from the body.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For instance, the presence of this compound in the nucleus can influence gene expression by interacting with transcription factors.
Propiedades
IUPAC Name |
2,3-dibromo-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGCDSWYPYZWGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine](/img/structure/B1433565.png)

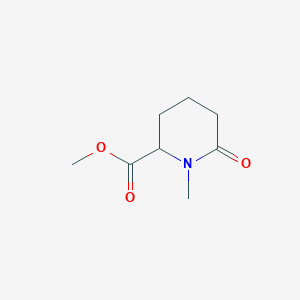

![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride](/img/structure/B1433573.png)
